molecular formula C11H20N4O B13533702 n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Cat. No.: B13533702
M. Wt: 224.30 g/mol
InChI Key: GUUUFGPKSXSYCA-UHFFFAOYSA-N
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Description

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is a complex organic compound that features a morpholine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully chosen to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine apart is its unique combination of the morpholine and pyrazole rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-methyl-1-[4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine

InChI

InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3

InChI Key

GUUUFGPKSXSYCA-UHFFFAOYSA-N

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CN(N=C2)C

Origin of Product

United States

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